molecular formula C12H23NO2 B2710645 Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate CAS No. 1227243-23-3

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

Cat. No. B2710645
CAS RN: 1227243-23-3
M. Wt: 213.321
InChI Key: YRPFSXQZRTYELP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is a compound with the CAS Number: 1227243-23-3 . It has a molecular weight of 213.32 . The compound is also known as ethyl 4-isobutylpiperidine-4-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate can be achieved by employing enamine derived from isobutyraldehyde and piperidone as a starting reagent . Another method involves the reaction of Isonipecotic acid with absolute ethanol in the presence of thionyl chloride .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate can be viewed using Java or Javascript . The InChI code for the compound is 1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is a liquid . It has a storage temperature of 4 degrees Celsius . The physical form of the compound is liquid .

Scientific Research Applications

Synthetic Chemistry Applications

  • Catalytic Annulation Processes : A study by Zhu, Lan, and Kwon (2003) demonstrated the use of Ethyl 2-methyl-2,3-butadienoate, a related compound, in phosphine-catalyzed [4 + 2] annulation reactions. This process efficiently synthesizes highly functionalized tetrahydropyridines, highlighting the utility of such compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).

  • Aminocarbonylation Reactions : Takács et al. (2014) explored alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation. The study underscores the reactivity of piperidine derivatives in forming carboxamides under catalytic conditions, demonstrating their versatility in synthetic organic chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Pharmacological Research

  • Anticancer Potential : Rehman et al. (2018) investigated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer properties. This research showcases the potential of piperidine derivatives as scaffolds in designing new anticancer agents, with some compounds demonstrating strong activity against cancer cell lines (Rehman et al., 2018).

Material Science

  • Hyperbranched Polymers : Sinananwanich, Higashihara, and Ueda (2009) reported on the synthesis of a new class of hyperbranched polymers using 1-(3-phenoxypropyl)piperidine-4-one, demonstrating the use of piperidine derivatives in the development of materials with highly branched architectures. This research contributes to the field of polymer science, especially in the creation of materials with novel properties (Sinananwanich, Higashihara, & Ueda, 2009).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPFSXQZRTYELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

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